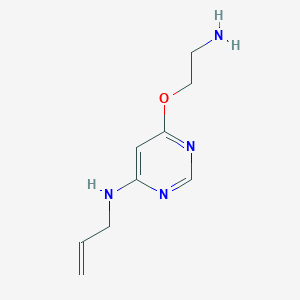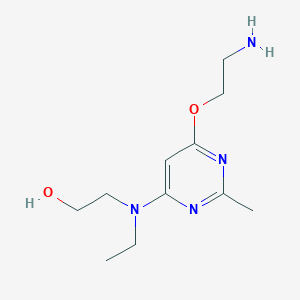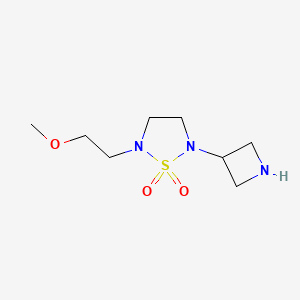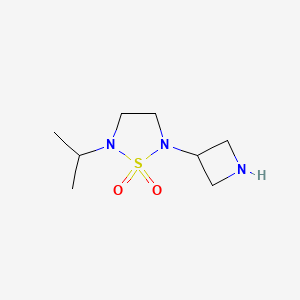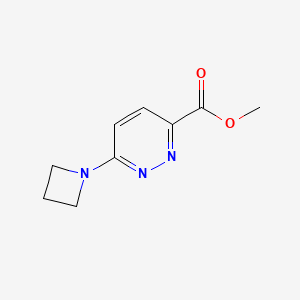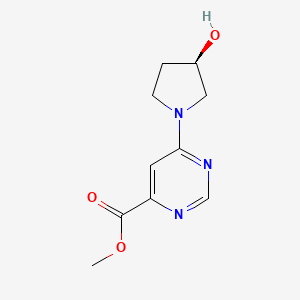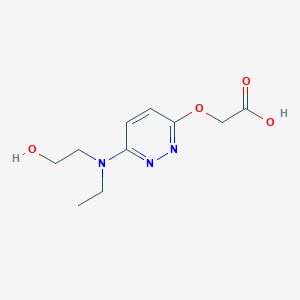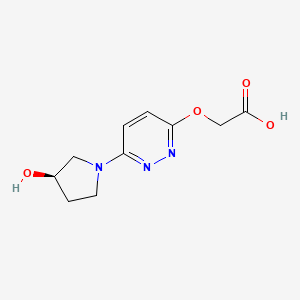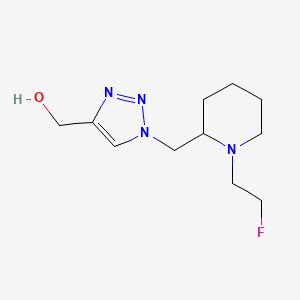
(1-((1-(2-fluoroethyl)piperidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis of Biologically Active Derivatives : A study detailed the synthesis and structural characterization of biologically active derivatives of 1,2,4-triazoles, including compounds with fluorine substitutions and piperidine ring modifications. These compounds exhibited various intermolecular interactions, crucial for their biological activities, as analyzed through X-ray diffraction and computational methods (Shukla et al., 2017).
Crystal Structure Analysis : Research has been conducted on the crystal structure of compounds related to the query chemical, providing insights into their molecular configurations and potential interaction mechanisms with biological targets. This includes studies on compounds like [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, shedding light on their structural features through X-ray crystallography (Girish et al., 2008).
Biological Activities and Potential Applications
Antagonist Activity : Compounds structurally similar to the query have been tested for their antagonist activity against receptors like 5-HT2, showing significant potential in biomedical applications. For instance, certain bicyclic 1,2,4-triazol-3(2H)-one derivatives demonstrated potent 5-HT2 antagonist activity, highlighting their therapeutic potential (Watanabe et al., 1992).
Anticancer Activity : Novel synthesis methods have led to the creation of compounds with potential anticancer properties. For instance, aziridine-1,2,3-triazole hybrid derivatives have been synthesized and shown to exhibit significant anticancer activity against various cancer cell lines, demonstrating the therapeutic relevance of such compounds (Dong & Wu, 2017).
Corrosion Inhibition : Beyond biomedical applications, derivatives of 1,2,3-triazoles have been investigated for their potential as corrosion inhibitors for metals in acidic environments. This includes studies on compounds like (1-Benzyl-1H-1,2,3-triazole-4-yl)methanol, providing insights into their practical applications in material science (Ma et al., 2017).
Orientations Futures
Propriétés
IUPAC Name |
[1-[[1-(2-fluoroethyl)piperidin-2-yl]methyl]triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19FN4O/c12-4-6-15-5-2-1-3-11(15)8-16-7-10(9-17)13-14-16/h7,11,17H,1-6,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZIBTJUIBUIBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CN2C=C(N=N2)CO)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-((1-(2-fluoroethyl)piperidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



